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Compound of Interest

Compound Name: 2-Bromo-4,5-difluorobenzonitrile

Cat. No.: B059677

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 2-Bromo-4,5-difluorobenzonitrile (CAS No. 64695-82-5).[1][2][3] As a key
intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough
understanding of its structural features is paramount for researchers, scientists, and
professionals in drug development.[4] While experimental spectra for this specific compound
are not readily available in public databases, this guide leverages fundamental principles of
spectroscopy and comparative data from analogous structures to predict and interpret its
infrared (IR), nuclear magnetic resonance (*H NMR and 3C NMR), and mass spectrometry
(MS) data. This document serves as a valuable resource for the identification, characterization,
and quality control of 2-Bromo-4,5-difluorobenzonitrile in a laboratory setting.

Introduction

2-Bromo-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the molecular
formula C7H2BrFzN.[1][2][3] Its structure, featuring a nitrile group, a bromine atom, and two
fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The
precise arrangement of these substituents dictates the molecule's reactivity and its
spectroscopic signature. Accurate interpretation of its spectral data is crucial for confirming its
identity and purity. This guide will provide a detailed analysis of the anticipated spectroscopic
data, elucidating the correlation between the molecular structure and the spectral features.
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Molecular Structure and Key Physicochemical
Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.

Figure 1: Chemical structure of 2-Bromo-4,5-difluorobenzonitrile.

Table 1: Physicochemical Properties of 2-Bromo-4,5-difluorobenzonitrile

Property Value Reference(s)
CAS Number 64695-82-5 [1][2][3]
Molecular Formula C7H2BrF2N [1][2]13]
Molecular Weight 218.00 g/mol [1112][3]
Purity Typically >98% [2]
Expected to be a solid at room
Appearance N/A
temperature.

Spectroscopic Analysis Workflow

The structural elucidation of 2-Bromo-4,5-difluorobenzonitrile involves a multi-technique
approach to gain complementary information.
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General Spectroscopic Analysis Workflow
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Figure 2: A generalized workflow for the spectroscopic characterization of an organic
compound.

Infrared (IR) Spectroscopy
4.1. Experimental Protocol

A Fourier-transform infrared (FT-IR) spectrum would typically be acquired using a potassium
bromide (KBr) pellet or as a Nujol mull. The sample is scanned over the mid-infrared range
(4000-400 cm~1).

4.2. Predicted IR Data and Interpretation
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The IR spectrum of 2-Bromo-4,5-difluorobenzonitrile is expected to exhibit characteristic
absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Vibrational Mode
~3100-3000 Weak-Medium Aromatic C-H stretch
~2230-2220 Strong C=N stretch
~1600-1585, ~1500-1400 Medium Aromatic C=C stretching
~1300-1000 Strong C-F stretching

] C-Br stretching and C-H out-of-
Below 1000 Medium-Strong ]
plane bending

Interpretation:

e Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will result in weak to
medium absorption bands in the 3100-3000 cm~1 region.

 Nitrile (C=N) Stretch: A strong, sharp absorption band is expected in the 2230-2220 cm™1
range, which is highly characteristic of the nitrile functional group. The electron-withdrawing
nature of the halogens on the ring may slightly shift this frequency.

o Aromatic C=C Stretching: Multiple bands of medium intensity are anticipated in the 1600-
1400 cm~1 region due to the stretching vibrations of the carbon-carbon double bonds within
the benzene ring.

o C-F Stretching: Strong absorption bands are expected in the 1300-1000 cm~* region,
corresponding to the stretching vibrations of the carbon-fluorine bonds. The presence of two
C-F bonds may lead to multiple or broad bands in this region.

e C-Br Stretch and C-H Bending: The region below 1000 cm~* will contain bands
corresponding to the C-Br stretching vibration and the out-of-plane bending of the aromatic
C-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Experimental Protocol

1H and 13C NMR spectra would be recorded on a high-resolution NMR spectrometer. The
sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCIs), with
tetramethylsilane (TMS) used as an internal standard (O ppm).

5.2. Predicted *H NMR Data and Interpretation
The *H NMR spectrum is expected to show two distinct signals for the two aromatic protons.

Table 3: Predicted *H NMR Data

Chemical Shift (5, Lo Coupling .
Multiplicity Assignment
ppm) Constants (J, Hz)
Doublet of doublets 3J(H,F) = 8-10 Hz,
~7.5-7.8 H-6
(dd) 4J(H,F) = 4-6 Hz
Doublet of doublets 3J(H,F) = 8-10 Hz,
~7.3-7.6 H-3
(dd) 4J(H,H) = 2-3 Hz
Interpretation:

o Chemical Shifts: The electron-withdrawing effects of the bromine, fluorine, and nitrile
substituents will deshield the aromatic protons, causing them to resonate at relatively high
chemical shifts (downfield).

» Multiplicity and Coupling:

o H-6: This proton is expected to be coupled to the fluorine at C-5 (ortho coupling, 3J) and
the fluorine at C-4 (meta coupling, 4J), resulting in a doublet of doublets.

o H-3: This proton will be coupled to the fluorine at C-4 (ortho coupling, 3J) and the proton at
H-6 (meta coupling, 4J), also giving rise to a doublet of doublets. The exact coupling
constants will depend on the specific geometry of the molecule.
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5.3. Predicted 3C NMR Data and Interpretation

The proton-decoupled 3C NMR spectrum will provide information about the carbon skeleton.
Due to the low natural abundance of 13C, carbon-carbon coupling is not typically observed.
However, coupling between carbon and fluorine is expected.

Table 4: Predicted 3C NMR Data

Multiplicity (due to C-F

Chemical Shift (6, ppm) . Assighment
coupling)

~160-150 Doublet of doublets (dd) C-4,C-5

~140-130 Singlet or small doublet C-2

~135-125 Doublet (d) C-6

~120-110 Doublet (d) C-3

~115-110 Singlet C=N

~100-90 Doublet (d) c-1

Interpretation:

e C-F Coupling: The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-
bond coupling constants (*J(C,F)), appearing as doublets. They will also show smaller two-
and three-bond couplings to the other fluorine atom, likely resulting in doublets of doublets.

o Substituent Effects on Chemical Shifts:

o Carbons attached to the electronegative fluorine atoms (C-4, C-5) will be significantly
deshielded and appear at the lowest field among the aromatic carbons.

o The carbon bearing the bromine atom (C-2) will also be downfield.

o The carbon of the nitrile group (C=N) is expected to resonate in the 110-115 ppm range.

o The carbon attached to the nitrile group (C-1) will be deshielded and may show coupling to
the fluorine at C-5.
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Mass Spectrometry (MS)

6.1. Experimental Protocol

A mass spectrum would typically be obtained using an electron ionization (El) source. The
sample is vaporized and bombarded with high-energy electrons, causing ionization and

fragmentation.
6.2. Predicted Mass Spectrometry Data and Interpretation

The mass spectrum will provide information about the molecular weight and fragmentation

pattern of the molecule.

Table 5: Predicted Key Mass Spectrometry Fragments

mlz Interpretation

217/219 Molecular ion peak ([M]*)

138 Loss of Br ([M-Br]*)

112 Loss of Br and CN ([M-Br-CN]*)
79/81 Bromine isotopes

Interpretation:

e Molecular lon Peak: Due to the presence of bromine, which has two major isotopes ("°Br and
81Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost
equal intensity at m/z 217 and 219. This isotopic signature is a strong indicator of the
presence of one bromine atom in the molecule.

o Fragmentation Pattern: The most likely initial fragmentation would be the loss of the bromine
atom, resulting in a fragment ion at m/z 138. Subsequent loss of the nitrile group would lead
to a fragment at m/z 112. The presence of bromine isotopes will also be evident in the
isotopic patterns of bromine-containing fragments.

Safety and Handling
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While specific toxicity data for 2-Bromo-4,5-difluorobenzonitrile is limited, compounds with
similar structures are known to be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
[7][8] It is also likely to cause skin and eye irritation.[5][6][7][8] Therefore, appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]

Conclusion

This technical guide has provided a detailed prediction and interpretation of the key
spectroscopic features of 2-Bromo-4,5-difluorobenzonitrile. By understanding the expected
IR, *H NMR, 3C NMR, and mass spectra, researchers can confidently identify and characterize
this important synthetic intermediate. The principles and comparative data discussed herein
serve as a robust framework for the structural elucidation of this and other related halogenated
aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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